N,3-dimethyl-N-(trifluoromethyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,3-dimethyl-N-(trifluoromethyl)aniline: is an organic compound characterized by the presence of a trifluoromethyl group attached to an aniline ring, along with two methyl groups. This compound is known for its unique chemical properties and is used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
N-Methylation of 3-(trifluoromethyl)aniline: This method involves the methylation of 3-(trifluoromethyl)aniline using methyl iodide in the presence of a base such as potassium carbonate.
N,N-Dimethylation: Another approach involves the direct dimethylation of 3-(trifluoromethyl)aniline using formaldehyde and formic acid under acidic conditions.
Industrial Production Methods: Industrial production of N,3-dimethyl-N-(trifluoromethyl)aniline often involves the use of continuous flow reactors to ensure consistent product quality and yield. The process typically includes the use of catalysts to enhance reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophilic reagents like bromine or chlorinating agents are used under controlled conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Chemistry: N,3-dimethyl-N-(trifluoromethyl)aniline is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals .
Biology: In biological research, this compound is used to study the effects of trifluoromethyl groups on biological activity and molecular interactions .
Medicine: The compound is investigated for its potential use in drug development, particularly in the design of molecules with enhanced metabolic stability and bioavailability .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with unique properties .
Mechanism of Action
The mechanism of action of N,3-dimethyl-N-(trifluoromethyl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to specific biological effects . The pathways involved often include modulation of enzyme activity or receptor signaling .
Comparison with Similar Compounds
- N,N-Dimethyl-3-(trifluoromethyl)aniline
- N-Methyl-3-(trifluoromethyl)aniline
- N,N-Dimethyl-4-(trifluoromethyl)aniline
Comparison:
- N,N-Dimethyl-3-(trifluoromethyl)aniline: Similar in structure but lacks the additional methyl group on the nitrogen atom, which can influence its reactivity and applications .
- N-Methyl-3-(trifluoromethyl)aniline: Contains only one methyl group on the nitrogen, leading to different chemical properties and potential uses .
- N,N-Dimethyl-4-(trifluoromethyl)aniline: The position of the trifluoromethyl group on the aniline ring is different, affecting its chemical behavior and applications .
N,3-dimethyl-N-(trifluoromethyl)aniline stands out due to its unique combination of functional groups, which impart distinct chemical and biological properties .
Properties
Molecular Formula |
C9H10F3N |
---|---|
Molecular Weight |
189.18 g/mol |
IUPAC Name |
N,3-dimethyl-N-(trifluoromethyl)aniline |
InChI |
InChI=1S/C9H10F3N/c1-7-4-3-5-8(6-7)13(2)9(10,11)12/h3-6H,1-2H3 |
InChI Key |
NYVCMDGAQOTXOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)N(C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.